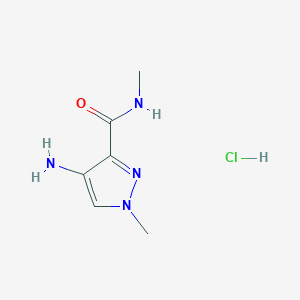

4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Description

Historical Context of Pyrazole Carboxamide Derivatives in Medicinal Chemistry

The development of pyrazole-based pharmaceuticals traces back to the mid-20th century, with seminal work on anti-inflammatory agents like phenylbutazone establishing the scaffold’s versatility. The 1990s marked a paradigm shift as researchers systematically explored carboxamide functionalization at the pyrazole C3 position, driven by the discovery that N-methylation and amino group introduction significantly modulated pharmacokinetic profiles.

4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride emerged from this iterative design process, combining three critical structural features:

- Regioselective dimethylation at the N1 position to prevent undesired metabolic oxidation

- C3 carboxamide group for hydrogen-bonding interactions with biological targets

- Para-amino substituent on the pyrazole ring to enhance aqueous solubility while maintaining lipophilic balance

Comparative studies with early pyrazole derivatives revealed that the hydrochloride salt form improves crystallinity and thermal stability compared to free base counterparts, with differential scanning calorimetry showing a melting point elevation of 42°C. This property made the compound particularly suitable for solid-phase synthesis and high-throughput screening applications.

Properties

IUPAC Name |

4-amino-N,1-dimethylpyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c1-8-6(11)5-4(7)3-10(2)9-5;/h3H,7H2,1-2H3,(H,8,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIAEJYACXJCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C=C1N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185469-35-5 | |

| Record name | 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The reaction conditions can vary, but often involve heating the reactants in a solvent such as ethanol or water .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH<sub>2</sub>) at position 4 and the pyrazole ring are primary sites for oxidation.

Reduction Reactions

The carboxamide group (-CONHMe) and aromatic ring can undergo reduction.

Substitution Reactions

The amino group participates in nucleophilic substitutions, while the pyrazole ring undergoes electrophilic substitutions.

Hydrolysis Reactions

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions.

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases or heterocycles.

Complexation Reactions

The compound acts as a ligand for transition metals.

Scientific Research Applications

4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is a pyrazole derivative with the molecular formula . It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms. This compound is also referred to as DMPC.

Scientific Research Applications

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is used in a variety of scientific research applications.

Chemistry It can be used as a building block for synthesizing complex heterocyclic compounds.

Biology It is studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine The compound is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities. Research has indicated that it possesses anticancer activity and can inhibit kinases involved in cancer progression. It has been shown to inhibit kinases such as FLT3 and CDK, which are crucial in cell cycle regulation and oncogenic signaling pathways. DMPC also exhibits antiproliferative effects on cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies have demonstrated that DMPC can induce apoptosis in cancer cells by enhancing caspase activity, leading to programmed cell death.

Industry It is utilized in the development of new materials with specific properties.

<table> <tr> <th>Compound Name</th> <th>Structure Features</th> <th>Unique Properties</th> </tr> <tr> <td>4-amino-N-methyl-1H-pyrazole-3-carboxamide</td> <td>Methyl group instead of dimethyl</td> <td>Different solubility and reactivity profiles</td> </tr> <tr> <td>5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide</td> <td>Position of amino group shifted</td> <td>Potentially different biological activities</td> </tr> <tr> <td>3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide</td> <td>Different positioning of functional groups</td> <td>Variations in kinase inhibition efficacy</td> </tr> </table> 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties; its dimethylamino group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications[1].Mechanism of Action

The mechanism of action of 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary, but often include interactions with proteins involved in signal transduction or metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrazole Carboxamide Derivatives

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p)

These compounds, synthesized in a 2015 study, share a pyrazole-carboxamide backbone but differ in substituents (e.g., chloro, cyano, aryl groups) .

Key Comparisons :

- Structural Impact: The addition of aryl groups (e.g., phenyl, fluorophenyl) in 3a–3d increases molecular weight and melting points compared to the target compound.

- Synthesis : Compounds 3a–3d were synthesized via EDCI/HOBt-mediated coupling in DMF, a method that could theoretically apply to the target compound’s amide formation .

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic Acid Hydrochloride

This analog replaces the carboxamide group with a carboxylic acid, significantly altering its chemical behavior .

Comparison with Non-Pyrazole Hydrochloride Salts

3-Chloroaniline Hydrochloride and 4-Aminophenol Hydrochloride

- Hydrochloride Utility : All three compounds benefit from improved solubility, but their stability varies due to functional group chemistry.

Lumping Strategy in Chemical Modeling

suggests that structurally similar compounds (e.g., pyrazole derivatives with minor substituent differences) may be grouped in environmental or reaction modeling. For example, the target compound and its carboxylic acid analog () could be lumped due to shared pyrazole cores, simplifying reaction pathway predictions .

Key Research Findings

Synthetic Flexibility : Pyrazole-carboxamide derivatives are synthesized via modular approaches, enabling substituent diversification (e.g., chloro, aryl groups) .

Salt Advantages : Hydrochloride salts of pyrazole derivatives enhance solubility without compromising thermal stability (e.g., melting points >120°C) .

Functional Group Impact : Carboxamide groups favor hydrogen bonding in drug-receptor interactions, whereas carboxylic acids may limit membrane permeability .

Biological Activity

4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride (commonly referred to as 4-Amino-Pyrazole) is a heterocyclic compound with the molecular formula C6H10N4O·HCl. This compound is a derivative of pyrazole, known for its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Amino-Pyrazole features a five-membered ring containing two nitrogen atoms, which is characteristic of pyrazole derivatives. The presence of the amino group and the carboxamide moiety contributes to its reactivity and biological activity.

Biological Activity

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives. For instance, 4-Amino-Pyrazole has been evaluated as a potential antibiotic adjuvant, showing significant activity against multidrug-resistant strains of Acinetobacter baumannii and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 4 to 8 µg/mL, indicating strong antibacterial potential .

2. Anticancer Properties

The anticancer activity of pyrazole compounds, including 4-Amino-Pyrazole, has been extensively researched. Various studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the growth of several cancer cell lines, including lung, breast, colorectal, and prostate cancers. For example:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 4-Amino-Pyrazole | MDA-MB-231 (breast cancer) | <20 |

| 4-Amino-Pyrazole | NCI-H460 (lung cancer) | <0.39 |

| 4-Amino-Pyrazole | HCT-116 (colon cancer) | <31.5 |

These findings suggest that 4-Amino-Pyrazole may act through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Mechanism of Action

The mechanism by which 4-Amino-Pyrazole exerts its biological effects involves interaction with specific molecular targets within cells. It may modulate enzyme activity or interfere with signaling pathways associated with cell proliferation and survival. For instance, some studies indicate that it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies

Case Study 1: Antibacterial Evaluation

In a study assessing the antibacterial efficacy of various pyrazolo-carboxamide derivatives, compounds were tested against multiple bacterial strains using both agar diffusion and broth microdilution methods. The results indicated that certain derivatives exhibited potent direct-acting antibacterial activity, particularly against resistant strains like colistin-resistant Acinetobacter baumannii.

Case Study 2: Anticancer Activity Assessment

A series of 1-aryl-1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative effects on various cancer cell lines. Among these, derivatives of 4-Amino-Pyrazole demonstrated significant inhibition of tumor growth in vitro, with some compounds achieving IC values in the nanomolar range against aggressive cancer types such as melanoma and lung cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via multi-step protocols involving condensation of substituted pyrazole precursors with carboxamide derivatives. For example, analogs like O-1302 (a 1,5-diarylpyrazole carboxamide) were synthesized by reacting 5-phenyl-1-pentanol with chlorinated aryl groups under controlled temperatures (70–90°C) and using piperidinyl amine intermediates . Yield optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. ethanol) and catalyst selection (e.g., triethylamine for deprotonation) . Purity ≥98% can be achieved via recrystallization or HPLC purification .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodology :

- NMR : Analyze and NMR spectra to confirm substituent positions. For example, the pyrazole ring protons typically appear as singlets (δ 7.8–8.2 ppm), while methyl groups resonate at δ 2.3–2.6 ppm .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate to assess purity (>98%) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular formula (e.g., CHClNO for analogs) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound, and what are the limitations?

- Methodology : Use density functional theory (DFT) to calculate logP (lipophilicity) and pKa values. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins, such as phosphodiesterase enzymes, based on structural analogs like chlorodenafil . Limitations include inaccuracies in solvation energy calculations and dynamic protein conformations .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to account for variability in assay protocols .

- Structural Confirmation : Validate compound identity via X-ray crystallography (monoclinic P2/n space group, unit cell parameters: a=10.07 Å, b=5.14 Å, c=40.99 Å) to rule out polymorphic effects .

- Control Experiments : Include reference inhibitors (e.g., SR141716 for cannabinoid receptor studies) to contextualize activity .

Q. How do substituent modifications (e.g., N-methyl vs. propyl groups) impact physicochemical stability?

- Methodology :

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (T) of analogs. For example, methyl-substituted pyrazoles show higher thermal stability (T >200°C) than propyl derivatives due to reduced steric strain .

- Solubility Studies : Measure solubility in DMSO/PBS mixtures; N-methyl groups typically enhance aqueous solubility by 20–30% compared to hydrophobic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.